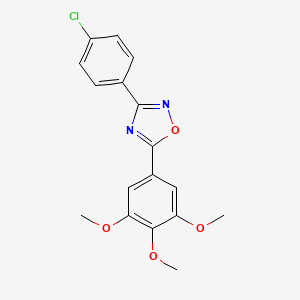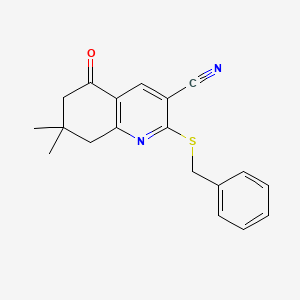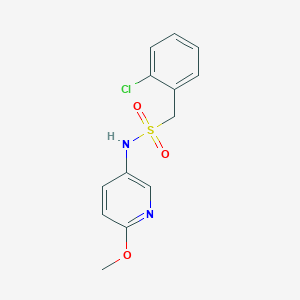
3-(4-chlorophenyl)-5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of 3-(4-Chlorophenyl)-5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole and related derivatives often involves multi-step processes, including cyclization reactions and oxidative conditions. For example, Bhosale et al. (2017) reported the synthesis of related compounds using ultrasound-assisted synthesis, which offers advantages such as simplicity, eco-friendliness, and high yields compared to traditional methods. Similarly, Ramazani and Rezaei (2010) developed an efficient one-pot, four-component condensation method for synthesizing 2,5-disubstituted 1,3,4-oxadiazole derivatives, providing an alternative approach to the synthesis of fully substituted oxadiazole derivatives (Bhosale, S. K., Deshpande, S., & Wagh, R., 2017); (Ramazani, A., & Rezaei, A., 2010).
Molecular Structure Analysis
The molecular structure of oxadiazole derivatives, including 3-(4-Chlorophenyl)-5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole, is often confirmed through spectroscopic techniques and X-ray crystallography. For instance, compounds related to the title compound have been characterized by IR, 1H NMR, 13C NMR, and X-ray diffraction analyses, revealing detailed insights into their molecular conformations and stabilizing interactions such as hydrogen bonding and π-π stacking interactions (Saberi, A., et al., 2009).
Chemical Reactions and Properties
3-(4-Chlorophenyl)-5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole and its derivatives participate in various chemical reactions, contributing to their broad spectrum of biological activities. These compounds have been synthesized and tested for different bioactivities, including antifungal, anticancer, and antibacterial activities. Their reactivity and functional group transformations are crucial for their biological applications and pharmacological profiles (Chen, C.-J., et al., 2007); (Jin, L., et al., 2006).
Physical Properties Analysis
The physical properties of 3-(4-Chlorophenyl)-5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole derivatives, such as solubility, melting points, and stability, are influenced by their molecular structure. The X-ray crystal structure of related compounds shows that spatial isolation by aromatic moieties can lead to high stability, which is crucial for their storage and application in pharmaceutical formulations (Wang, C., et al., 2006).
Chemical Properties Analysis
The chemical properties of oxadiazole derivatives are characterized by their electron-withdrawing and donating capabilities, which play a significant role in their biological activities. Their ability to form weak intermolecular interactions, such as hydrogen bonds and halogen bonds, contributes to their biological efficacy and interaction with biological targets (Al-Wahaibi, L. H., et al., 2023).
Aplicaciones Científicas De Investigación
Antitubercular and Antioxidant Activities
A study highlighted the synthesis of novel 2-(4-(4-chlorophenyl)-1H-pyrazol-3-yl)-5-(Aryl)-1,3,4-oxadiazoles, showing significant antitubercular activity against Mycobacterium tuberculosis. However, these compounds exhibited poor antioxidant activity (Prathap, Himaja, Mali, & Munirajasekhar, 2014).
Antibacterial and Thermal Properties
Another study synthesized unsymmetrical 2,5-disubstituted 1,3,4-oxadiazoles to evaluate their antibacterial against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis. These compounds also underwent thermal studies, showing significant thermal stability and potential for antibacterial applications (Arora, Aneja, Kumar, Sharma, & Prakash, 2012).
Antiproliferative Activities
Further research into 3-acetyl-2-substituted phenyl-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole derivatives revealed antiproliferative activities against cancer cells in vitro. Some of these compounds were highly effective against PC3 cells, indicating potential use in cancer therapy (Jin, Chen, Song, Chen, Yang, Li, Hu, & Xu, 2006).
Antimicrobial and Hemolytic Activities
5-(3-Chlorophenyl)-2-((N-(substituted)-2-acetamoyl)sulfanyl)-1,3,4-oxadiazole derivatives were synthesized and evaluated for their antimicrobial, hemolytic, and thrombolytic activities. These compounds showed excellent to moderate antibacterial activity and could be considered for further clinical studies (Aziz-Ur-Rehman et al., 2020).
Antifungal and Anti-Proliferative Activities
N-Mannich bases derived from 5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole demonstrated significant antimicrobial activities against pathogenic bacteria and fungi, as well as anti-proliferative activities against several cancer cell lines. These findings suggest the therapeutic potential of these derivatives in treating infections and cancer (Al-Wahaibi, Mohamed, Tawfik, Hassan, & El-Emam, 2021).
Propiedades
IUPAC Name |
3-(4-chlorophenyl)-5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O4/c1-21-13-8-11(9-14(22-2)15(13)23-3)17-19-16(20-24-17)10-4-6-12(18)7-5-10/h4-9H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAHSJBLCNUAXAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NC(=NO2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorophenyl)-5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{2-[4-(4-methylphenyl)-3-oxo-1-piperazinyl]-2-oxoethyl}-4(1H)-quinolinone](/img/structure/B5543492.png)


![(1S*,5R*)-6-(3-methyl-2-buten-1-yl)-3-[(2-methylimidazo[1,2-a]pyrimidin-3-yl)carbonyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5543527.png)
![N-[(6-chloro-1H-benzimidazol-2-yl)methyl]-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)propanamide dihydrochloride](/img/structure/B5543537.png)
![N-(4-methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B5543544.png)

![2-{[5-(2-fluorophenyl)-2H-tetrazol-2-yl]methyl}pyridine](/img/structure/B5543557.png)
![methyl {[6-methyl-2-(methylthio)-4-pyrimidinyl]oxy}acetate](/img/structure/B5543560.png)

![5-cyclohexyl-4-[(2-pyridinylmethylene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5543567.png)
![3-fluoro-N'-{[5-(3-nitrophenyl)-2-furyl]methylene}benzohydrazide](/img/structure/B5543574.png)
![4-[(2,3-dimethyl-1H-indol-7-yl)carbonyl]-5-methyl-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5543591.png)
![8-(1-benzofuran-5-ylmethyl)-2-(3-methoxypropyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5543599.png)